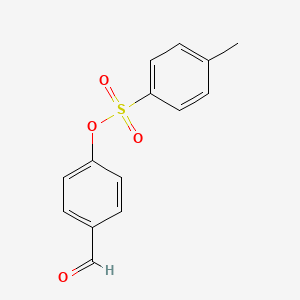

4-Formylphenyl 4-methylbenzenesulfonate

Description

4-Formylphenyl 4-methylbenzenesulfonate (B104242) is a solid, colorless compound with the chemical formula C14H12O4S. wikipedia.org Its strategic combination of a formyl group and a tosylate group on a phenyl ring makes it a subject of interest for synthetic chemists.

Table 1: Physicochemical Properties of 4-Formylphenyl 4-methylbenzenesulfonate

| Property | Value |

|---|---|

| Molecular Formula | C14H12O4S |

| Molecular Weight | 276.31 g/mol |

| Appearance | Colorless Solid |

| CAS Number | 80459-48-9 |

The structural framework of this compound is key to its chemical behavior. The molecule consists of a central benzene (B151609) ring substituted at the para positions with a formyl group (-CHO) and a 4-methylbenzenesulfonate (tosylate) group (-OSO2C6H4CH3).

The formyl group is an electron-withdrawing group and a versatile handle for various chemical reactions. It can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and participate in condensation reactions to form imines, oximes, and other derivatives.

The tosylate group is an excellent leaving group in nucleophilic substitution reactions, a property derived from the resonance stabilization of the tosylate anion. This makes the carbon atom to which it is attached susceptible to attack by a wide range of nucleophiles. The reactivity of the tosylate group can, however, be influenced by the electronic nature of the rest of the molecule.

The interplay between these two functional groups dictates the compound's distinctive reactivity. The electron-withdrawing nature of the formyl group can influence the leaving group ability of the tosylate, while the tosylate group can be used to introduce a variety of functionalities onto the aromatic ring, which can then interact with or modify the reactivity of the aldehyde.

While specific, in-depth research focusing solely on this compound is limited in publicly available literature, its structural motifs are of significant academic and industrial interest. Research on related compounds, such as 4-formylphenyl 4-nitrobenzenesulfonate, provides insights into the potential applications of this class of molecules. For instance, the synthesis of novel sulfonates containing 1,2,4-triazol-5-one (B2904161) rings, which have shown antimicrobial properties, has been explored using a similar nitro-substituted analogue. researchgate.net

The academic relevance of this compound lies in its potential as a versatile building block in organic synthesis. The presence of two distinct reactive sites allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

The study of this compound prompts several core research questions:

Synthetic Accessibility: What are the most efficient and scalable synthetic routes to this compound? While the synthesis of a related nitro-analogue has been reported, involving the reaction of 4-hydroxybenzaldehyde (B117250) with the corresponding sulfonyl chloride, detailed optimization for the tosylate derivative remains an area for exploration. researchgate.net

Orthogonal Reactivity: Can the formyl and tosylate groups be reacted selectively under different conditions? Establishing orthogonal reaction conditions is crucial for its utility as a building block.

Applications in Synthesis: How can this bifunctional molecule be utilized in the synthesis of novel heterocyclic compounds, polymers, or other functional materials? The aldehyde can be a key component in multicomponent reactions, while the tosylate allows for the introduction of diverse substituents.

Medicinal Chemistry Potential: Could derivatives of this compound exhibit interesting biological activities? The structural similarity to compounds with known antimicrobial or other therapeutic properties suggests this as a potential avenue of investigation.

The primary objective of research in this area would be to fully characterize the reactivity of this compound and to demonstrate its utility as a versatile intermediate in the synthesis of valuable and complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOKXWYTSBUETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408559 | |

| Record name | 4-formylphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80459-48-9 | |

| Record name | 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80459-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formylphenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Formylphenyl 4 Methylbenzenesulfonate and Analogues

Conventional Esterification Routes and Process Refinements

The traditional synthesis of 4-Formylphenyl 4-methylbenzenesulfonate (B104242) typically involves the esterification of 4-hydroxybenzaldehyde (B117250) with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is a classic example of sulfonylation, where the hydroxyl group of the phenol (B47542) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and elimination of hydrochloric acid. The liberated acid is typically neutralized by a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine (B128534), which also often serves as the catalyst.

Optimization of Reagent Stoichiometry and Reaction Conditions

The efficiency and yield of the conventional synthesis of sulfonate esters are highly dependent on the careful optimization of reagent stoichiometry and reaction conditions. Key findings indicate that an extreme set of conditions are often necessary to promote efficient sulfonate ester formation, requiring high concentrations of both the sulfonic acid (or its chloride) and the alcohol, with minimal presence of water researchgate.net.

The molar ratio of the reactants—4-hydroxybenzaldehyde, tosyl chloride, and the base—is a critical parameter. An excess of either the sulfonylating agent or the base can lead to side reactions and purification challenges. The reaction temperature, solvent, and duration are also fine-tuned to maximize the yield and purity of the final product. Solvents commonly used include dichloromethane (B109758), chloroform (B151607), or pyridine itself. The optimization process aims to find a balance that ensures a high reaction rate while minimizing the degradation of reactants and products.

Table 1: Key Parameters for Optimizing Conventional Synthesis

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Reagent Ratio | Affects conversion and selectivity. | Use of near-stoichiometric amounts to minimize waste and side products. |

| Base Concentration | Neutralizes HCl byproduct; can catalyze the reaction. | Sufficient to scavenge acid without promoting hydrolysis of the product. |

| Temperature | Influences reaction rate and side product formation. | Lowest possible temperature for a reasonable reaction rate to enhance selectivity. |

| Solvent Polarity | Affects solubility of reactants and can influence reaction pathway. | A solvent that solubilizes all reactants and is inert under reaction conditions. |

| Water Content | Can lead to hydrolysis of the sulfonyl chloride and the ester product. | Anhydrous conditions are crucial for high yields researchgate.net. |

Catalyst Systems in Traditional Synthesis

While bases like pyridine and triethylamine are often considered acid scavengers, they also play a catalytic role in the sulfonylation process. However, research has explored various other catalyst systems to improve the efficiency, selectivity, and mildness of the reaction. For instance, 4-Methylpyridine N-oxide has been shown to catalyze the amine-free sulfonylation of various alcohols organic-chemistry.org.

More advanced catalytic systems have been developed to operate under neutral and mild conditions. Ytterbium(III) trifluoromethanesulfonate (B1224126) is an efficient catalyst for the reaction of alcohols with toluenesulfonic acid anhydride (B1165640), yielding alkyl tosylates in high yields organic-chemistry.org. Similarly, indium has been demonstrated as an effective catalyst for the sulfonylation of amines, a related transformation organic-chemistry.org. The choice of catalyst can significantly impact reaction outcomes. For example, in other esterification reactions, the hydrophobicity of sulfonic acid catalysts has been shown to increase the reaction rate, with 4-dodecylbenzenesulfonic acid (DBSA) proving more effective than p-toluenesulfonic acid or sulfuric acid researchgate.net. This highlights the principle that catalyst design is crucial for process optimization.

Table 2: Comparison of Catalyst Systems in Sulfonylation and Esterification

| Catalyst System | Substrates | Conditions | Advantages |

|---|---|---|---|

| Pyridine/Triethylamine | Alcohols/Phenols + Sulfonyl Chlorides | Stoichiometric base, various solvents | Well-established, readily available. |

| 4-Methylpyridine N-oxide | Alcohols + Sulfonyl Chlorides | Catalytic amount, 4Å molecular sieves | Amine-free conditions organic-chemistry.org. |

| Ytterbium(III) triflate | Alcohols + Sulfonic Anhydrides | Catalytic amount | Neutral and mild conditions, high yields organic-chemistry.org. |

| Dibutyltin oxide | Glycols + Sulfonyl Chlorides | Catalytic amount | Selective for primary alcohols organic-chemistry.org. |

| 4-Dodecylbenzenesulfonic acid | Carboxylic Acids + Alcohols | Catalytic amount | Increased rate due to hydrophobicity researchgate.net. |

Expedited and Sustainable Synthetic Strategies

In response to the growing demand for greener and more efficient chemical processes, modern synthetic chemistry has embraced alternative energy sources and sustainable principles. These strategies offer significant advantages over conventional methods, including drastically reduced reaction times, lower energy consumption, and improved product yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. Unlike conventional heating, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This technique has been successfully applied to the synthesis of various heterocyclic compounds and other molecules, often resulting in dramatic rate enhancements and higher yields nih.govnih.govresearchgate.net.

The advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take hours or even days using conventional heating can often be completed in minutes nih.govresearchgate.net. For example, in some syntheses, microwave irradiation reduced reaction times from 2 hours to just 3 minutes nih.gov.

Higher Yields: The rapid heating and prevention of side reactions can lead to significantly improved product yields.

Enhanced Selectivity: In some cases, microwave heating can lead to different product distributions and higher chemoselectivity compared to thermal methods nih.gov.

Energy Efficiency: By heating the reaction vessel directly, microwave synthesis is often more energy-efficient than conventional oil baths or heating mantles mdpi.com.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction

| Method | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 1,4-Dioxane | 2 hours | 84% | nih.gov |

| Microwave Irradiation | 1,4-Dioxane | 3 minutes | 95% | nih.gov |

Ultrasonic Irradiation Techniques in Synthesis

The use of ultrasonic irradiation, often referred to as sonochemistry, is another innovative technique for promoting chemical reactions. Ultrasound works by inducing acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium mdpi.com. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates mdpi.comresearchgate.net.

The application of sonochemistry to the synthesis of esters and related compounds has demonstrated several benefits:

Accelerated Reaction Rates: Ultrasonic irradiation can significantly shorten reaction times. For example, the synthesis of a sulfonylphthalimide was achieved in 15 minutes with an 87% yield, a significant improvement over conventional methods mdpi.com. Similarly, certain esterifications that required 120 minutes conventionally were completed in 15 minutes under ultrasound biointerfaceresearch.com.

Mild Reaction Conditions: Many sonochemical reactions can be carried out at ambient temperature and pressure, reducing energy consumption and avoiding the degradation of thermally sensitive compounds biointerfaceresearch.com.

Improved Yields: Yields are often comparable to or higher than those obtained through conventional methods researchgate.netbiointerfaceresearch.com. Studies have shown yield increases of 2-10% for ultrasound-assisted esterification biointerfaceresearch.com.

Solvent-Free Conditions: In some cases, ultrasound allows for reactions to be performed under solvent-free conditions, enhancing the green profile of the synthesis mdpi.com.

Green Chemistry Approaches: Bio-Organic Catalysis and Aqueous Media

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances jddhs.comnih.gov. These principles are increasingly being applied to the synthesis of sulfonate esters.

Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous solvents like DMF and chloroform with more environmentally benign alternatives such as ethyl acetate (B1210297) or even water is a primary goal nih.govunibo.it.

Catalysis: The use of highly efficient and reusable catalysts, such as solid acid catalysts, can minimize waste and improve atom economy mdpi.combeilstein-journals.org. While specific examples for 4-Formylphenyl 4-methylbenzenesulfonate are not widespread, the development of sulfonated heterogeneous catalysts for ester production demonstrates the potential of this approach mdpi.com.

Energy Efficiency: Employing energy-efficient techniques like microwave and ultrasound synthesis aligns with green chemistry principles mdpi.comjddhs.com.

Aqueous Media: Performing reactions in water is highly desirable from a green chemistry perspective. However, for sulfonylations, this presents a significant challenge due to the water-sensitivity of sulfonyl chlorides researchgate.net. Despite this, the broader push towards developing water-tolerant catalytic systems remains an active area of research.

Bio-Organic Catalysis: Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. While the hydrolysis of sulfonate esters by enzymes has been studied, the application of enzymes for the direct synthesis of this compound is an area ripe for future exploration acs.org.

Table 4: Overview of Green Chemistry Strategies in Synthesis

| Strategy | Principle | Application Example |

|---|---|---|

| Alternative Solvents | Reduce environmental impact of volatile organic compounds (VOCs). | Using ethyl acetate instead of DMF for peptide coupling unibo.it. |

| Heterogeneous Catalysis | Ease of separation and catalyst reusability reduces waste. | Sulfonated carbon materials for biodiesel production beilstein-journals.org. |

| Alternative Energy Sources | Reduce energy consumption and reaction times. | Microwave and ultrasonic irradiation mdpi.combiointerfaceresearch.com. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | One-pot and multicomponent reactions nih.gov. |

Scalability Considerations for Research Applications

The transition from a laboratory-scale synthesis of this compound and its analogues to a larger, research-scale production necessitates a thorough evaluation of several critical parameters to ensure efficiency, safety, and reproducibility. While the fundamental reaction, the tosylation of 4-hydroxybenzaldehyde, is a well-established transformation in organic chemistry, its scale-up introduces challenges related to reaction kinetics, heat and mass transfer, product isolation, and purification.

A common laboratory procedure for the synthesis of this compound involves the reaction of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like dichloromethane or chloroform. While effective on a small scale, direct scaling of this method can be problematic. The use of large volumes of chlorinated solvents, for instance, is often undesirable for larger-scale work due to environmental and safety concerns.

For research applications requiring multi-gram to kilogram quantities of this compound, alternative, more scalable methodologies are often employed. One such approach is the use of a biphasic system, for example, employing an aqueous solution of a base like sodium hydroxide (B78521) with a water-immiscible organic solvent. This can simplify the work-up procedure as the product remains in the organic phase while the inorganic salts are partitioned into the aqueous phase.

Another key consideration is the choice of base. While tertiary amines like triethylamine are common, their removal during work-up on a larger scale can be challenging. Inorganic bases such as potassium carbonate or sodium hydroxide offer the advantage of easier separation.

The following data tables illustrate the impact of varying reaction conditions on the yield and purity of this compound at different scales.

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound at Different Scales

| Scale (mmol) | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 10 | Dichloromethane | Triethylamine | 0 to rt | 4 | 92 | >98 |

| 100 | Toluene/Water (1:1) | Sodium Hydroxide | 10-15 | 6 | 88 | 97 |

| 500 | Methyl tert-butyl ether | Potassium Carbonate | 20-25 | 8 | 85 | 96 |

Purification is another critical aspect of scalability. Laboratory-scale reactions are often purified by column chromatography, which is impractical and costly for larger quantities. For research-scale synthesis, crystallization is the preferred method of purification. The choice of crystallization solvent is crucial and needs to be optimized to provide high recovery of the pure product. A mixed solvent system, such as ethanol (B145695)/water or toluene/heptane, often gives the best results.

Table 2: Effect of Crystallization Solvent on Yield and Purity of this compound (100 g scale)

| Crystallization Solvent | Product Recovery (%) | Purity after Crystallization (%) |

| Ethanol | 85 | 99.2 |

| Isopropanol/Water (9:1) | 92 | 99.5 |

| Toluene/Heptane (1:2) | 95 | 99.7 |

Mechanistic Investigations of Chemical Transformations Involving 4 Formylphenyl 4 Methylbenzenesulfonate

Mechanistic Pathways of Formyl Group Functionalization

The formyl group, an aldehyde, is a classic electrophilic center that readily participates in a variety of oxidative, reductive, condensation, and addition reactions. The presence of the electron-withdrawing p-toluenesulfonate group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reductive Transformations: The reduction of the aldehyde group in 4-Formylphenyl 4-methylbenzenesulfonate (B104242) to a primary alcohol (4-(hydroxymethyl)phenyl 4-methylbenzenesulfonate) is typically achieved using metal hydride reagents. The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

With sodium borohydride (B1222165) (NaBH₄), the reaction proceeds via the transfer of a hydride from the borohydride complex to the carbonyl carbon. This attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (typically an alcohol like methanol (B129727) or ethanol) yields the primary alcohol product. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and reacts via a similar mechanism, though it is potent enough to reduce esters and carboxylic acids as well. chemistrysteps.commasterorganicchemistry.com For the reduction of the aldehyde, the mechanism also involves the nucleophilic attack of a hydride, coordinated to the aluminum center, on the carbonyl carbon. chemistrysteps.com An acidic workup is then required to protonate the resulting alkoxide. harvard.edu The tosylate group is stable under these conditions and does not react.

Oxidative Transformations: The formyl group can be oxidized to a carboxylic acid (4-(4-methylbenzenesulfonyloxy)benzoic acid). Common methods for aldehyde oxidation include reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, milder, more selective methods are often preferred to avoid harsh conditions that could potentially affect the sulfonate ester.

One such set of methods are "activated DMSO" oxidations, such as the Swern or Moffatt-Swern oxidation. In the Swern oxidation, dimethyl sulfoxide (B87167) (DMSO) is activated at low temperature with oxalyl chloride to form a chloro(dimethyl)sulfonium chloride species. wikipedia.orgorganic-chemistry.org The alcohol (if starting from the reduced form) or a hydrate (B1144303) of the aldehyde adds to this electrophilic sulfur species, creating an alkoxysulfonium ion. wikipedia.org A hindered, non-nucleophilic base, such as triethylamine (B128534), is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state. wikipedia.org This collapse yields the oxidized product (the carboxylic acid, if starting from the aldehyde hydrate), dimethyl sulfide, and carbon dioxide/monoxide. wikipedia.org

| Transformation | Reagent(s) | Product | Key Mechanistic Steps |

| Reduction | 1. NaBH₄2. CH₃OH | 4-(Hydroxymethyl)phenyl 4-methylbenzenesulfonate | 1. Nucleophilic attack by hydride (H⁻) on carbonyl carbon.2. Protonation of the resulting alkoxide. libretexts.org |

| Reduction | 1. LiAlH₄2. H₃O⁺ workup | 4-(Hydroxymethyl)phenyl 4-methylbenzenesulfonate | 1. Nucleophilic attack by hydride from AlH₄⁻ on carbonyl carbon.2. Acidic workup to protonate the alkoxide. chemistrysteps.com |

| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 4-((4-methylbenzenesulfonyl)oxy)benzoic acid | 1. Formation of chloro(dimethyl)sulfonium ion.2. Formation of alkoxysulfonium salt.3. Base-induced elimination via a cyclic transition state. wikipedia.org |

The electrophilic nature of the formyl group's carbonyl carbon makes it an ideal substrate for carbon-carbon bond-forming reactions, such as condensation and addition reactions.

Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (a Wittig reagent). wikipedia.org For 4-Formylphenyl 4-methylbenzenesulfonate, this provides a route to styrenic derivatives while preserving the tosylate group. The mechanism is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde. wikipedia.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen attacks the phosphonium (B103445) center. This forms a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgudel.edu This intermediate is unstable and rapidly collapses, breaking the C-P and C-O bonds and forming a C=C double bond (the alkene) and a very stable triphenylphosphine (B44618) oxide (Ph₃P=O), the latter being the thermodynamic driving force for the reaction. udel.eduorganic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'), catalyzed by a weak base like piperidine (B6355638). wikipedia.orgsigmaaldrich.com The mechanism begins with the base deprotonating the active methylene compound to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. sigmaaldrich.com This addition yields an alkoxide intermediate, which is subsequently protonated by the conjugate acid of the catalyst. The resulting aldol-type adduct then undergoes a base-catalyzed dehydration (elimination of a water molecule) to produce a stable, conjugated α,β-unsaturated product. wikipedia.org

| Reaction | Reagent(s) | Intermediate | Key Mechanistic Steps |

| Wittig Reaction | Triphenylphosphonium ylide (Ph₃P=CHR) | Oxaphosphetane | 1. [2+2] cycloaddition of ylide and aldehyde.2. Formation of a four-membered ring.3. Collapse to form an alkene and triphenylphosphine oxide. wikipedia.orglibretexts.org |

| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile), Base (e.g., Piperidine) | Aldol-type adduct | 1. Base abstracts a proton to form an enolate.2. Nucleophilic attack of enolate on the carbonyl carbon.3. Dehydration of the aldol (B89426) adduct to form a C=C bond. wikipedia.orgsigmaaldrich.com |

Reactivity Mechanisms of the Sulfonate Ester Moiety

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. When attached to an aromatic ring, its substitution does not proceed through classical Sₙ1 or Sₙ2 pathways.

Direct nucleophilic substitution on an sp²-hybridized aromatic carbon via Sₙ1 or Sₙ2 mechanisms is highly unfavorable. An Sₙ2 backside attack is sterically impossible, and an Sₙ1 pathway would require the formation of a highly unstable aryl cation. libretexts.org

Instead, substitution of the tosylate group on this compound occurs via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway is viable only because the aromatic ring is "activated" by a strong electron-withdrawing group (in this case, the formyl group) located ortho or para to the leaving group. libretexts.orgchemistrysteps.com

The SₙAr mechanism is a two-step addition-elimination process:

Addition: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the tosylate leaving group. This attack is the rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex . libretexts.org The stability of this complex is crucial. The negative charge is delocalized across the ring and, critically, onto the oxygen atom of the para-formyl group, which provides significant stabilization.

Elimination: The aromaticity is restored in a fast second step when the leaving group (the tosylate anion) is expelled from the Meisenheimer complex. chemistrysteps.com

The requirement for a para (or ortho) electron-withdrawing group is absolute, as it is necessary to delocalize and stabilize the negative charge of the intermediate. libretexts.org

| Nucleophile (Nu⁻) | Product | Key Feature of Mechanism |

| RO⁻ (Alkoxide) | 4-Alkoxybenzaldehyde | Formation of a resonance-stabilized Meisenheimer complex. |

| R₂NH (Amine) | 4-(Dialkylamino)benzaldehyde | Stabilization of the negative charge by the para-formyl group. libretexts.org |

| CN⁻ (Cyanide) | 4-Formylbenzonitrile | Two-step addition-elimination process. chemistrysteps.com |

Hydrolytic cleavage of the sulfonate ester is a specific instance of the SₙAr reaction where the nucleophile is either a hydroxide (B78521) ion (OH⁻) or a water molecule. Under basic conditions (e.g., heating with aqueous NaOH), the hydroxide ion acts as a potent nucleophile, attacking the carbon bearing the tosylate. The mechanism proceeds identically to the general SₙAr pathway described above, forming a Meisenheimer complex stabilized by the para-formyl group. Subsequent elimination of the stable tosylate anion yields 4-hydroxybenzaldehyde (B117250).

Under neutral or acidic conditions, the reaction with water as the nucleophile is much slower due to the lower nucleophilicity of water compared to the hydroxide ion.

Reaction Mechanism Elucidation in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. nih.gov As an aromatic aldehyde, this compound is a suitable carbonyl component for prominent MCRs like the Passerini and Ugi reactions. In these reactions, the mechanistic pathway involves the functionalization of the formyl group, while the sulfonate ester moiety acts as a spectator group.

Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.org The mechanism is thought to involve the initial interaction of the aldehyde and carboxylic acid, followed by nucleophilic attack from the isocyanide carbon onto the carbonyl carbon. organic-chemistry.org This sequence, followed by an intramolecular acyl transfer (Mumm rearrangement), yields an α-acyloxy amide. nih.gov When this compound is used, it serves as the aldehyde component, and its formyl group undergoes this transformation.

Ugi Reaction: This is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. nih.gov The generally accepted mechanism begins with the rapid and reversible condensation of the aldehyde (this compound) and the amine to form an imine. beilstein-journals.org The carboxylic acid protonates the imine, forming an iminium ion, which is a key electrophilic intermediate. The isocyanide then adds to the iminium ion, creating a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent, irreversible Mumm rearrangement yields the final α-acylamino amide product. nih.govbeilstein-journals.org

| Reaction | Components | Key Intermediate(s) | Final Product Type |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Cyclic transition state, Imidate | α-Acyloxy amide wikipedia.orgnih.gov |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Imine/Iminium ion, Nitrilium ion | α-Acylamino amide nih.govbeilstein-journals.org |

Computational and In Silico Approaches to Reaction Mechanisms

The elucidation of complex chemical reaction mechanisms has been significantly advanced by the integration of computational and in silico methodologies. For a bifunctional compound such as this compound, which possesses both a reactive aldehyde (formyl) group and a tosylate ester, computational chemistry provides powerful tools to predict and analyze potential reaction pathways, transition states, and the electronic properties that govern its reactivity. These approaches, primarily centered around Density Functional Theory (DFT) and other quantum mechanical methods, offer molecular-level insights that are often challenging to obtain through experimental means alone.

Computational investigations into molecules like this compound typically focus on its distinct reactive centers: the electrophilic carbon of the formyl group and the sulfur atom of the tosylate group, which is susceptible to nucleophilic attack. DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving these sites. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine key thermodynamic and kinetic parameters.

For instance, in studying the reactions of the aldehyde group, computational models can elucidate the mechanism of nucleophilic additions or oxidation reactions. Theoretical calculations can compare the activation barriers for different nucleophiles attacking the carbonyl carbon, providing a rationale for observed chemoselectivity. Similarly, for the tosylate group, a well-known leaving group in nucleophilic substitution reactions, DFT studies can distinguish between different possible mechanisms, such as SN2 (concerted) or SNAr pathways. nih.gov These calculations can model the approach of a nucleophile and the subsequent departure of the tosylate anion, identifying the lowest energy pathway.

A critical aspect of these in silico studies is the use of reactivity descriptors, which are also derived from DFT calculations. researchgate.net These descriptors, including Fukui functions and condensed local softness indices, can predict the most probable sites for electrophilic or nucleophilic attack within the molecule. For this compound, such analyses can quantify the relative reactivity of the formyl carbon versus the aromatic ring carbons, offering predictive power for various reaction conditions.

While specific computational studies focused exclusively on this compound are not extensively documented in the literature, the principles are well-established through studies on analogous compounds. Research on other aryl tosylates and aromatic aldehydes provides a solid framework for how such investigations would proceed. For example, DFT studies on the nucleophilic substitution of tosyloxy groups have detailed the energetics of forming intermediates and transition states. scribd.com Likewise, computational analyses of reactions involving aromatic aldehydes have provided deep mechanistic understanding, from hydrosilylation to Stetter reactions. researchgate.net

To illustrate the type of data generated from such computational work, the following tables present hypothetical but representative findings from a DFT study on the reactivity of this compound.

Table 1: Calculated Activation Energies (ΔE‡) for Nucleophilic Attack at Different Sites

This interactive table showcases the calculated energy barriers for a model nucleophile (e.g., methoxide, CH3O-) attacking the two primary electrophilic sites of the molecule. The calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) and include solvent effects through a polarizable continuum model (PCM).

| Reactive Site | Reaction Type | Hypothetical ΔE‡ (kcal/mol) |

| Formyl Carbon | Nucleophilic Addition | 12.5 |

| Sulfonyl Sulfur | Nucleophilic Substitution (SN2-like) | 18.2 |

| Aromatic Carbon (ortho to formyl) | Nucleophilic Aromatic Substitution (SNAr) | 35.8 |

| Aromatic Carbon (ortho to tosylate) | Nucleophilic Aromatic Substitution (SNAr) | 38.1 |

Note: These values are illustrative and intended to demonstrate the typical outputs of a DFT study. Lower activation energy suggests a more kinetically favorable reaction pathway.

Table 2: Selected Calculated Geometric Parameters of a Hypothetical Transition State

This table details the key bond lengths in a hypothetical transition state for a nucleophilic addition to the carbonyl group. Transition state geometries are critical for understanding the mechanism, revealing which bonds are forming and breaking.

| Parameter | Description | Hypothetical Value (Å) |

| Cformyl–Onucleophile | Forming bond between carbonyl carbon and incoming nucleophile | 2.15 |

| Cformyl=O | Breaking pi-bond of the carbonyl group | 1.32 |

| Cformyl–Cring | Bond between formyl group and phenyl ring | 1.46 |

Note: These geometric values are representative of a typical transition state structure located computationally.

Derivatization Chemistry and Functional Group Interconversions of 4 Formylphenyl 4 Methylbenzenesulfonate

Selective Transformations of the Formyl Group for Scaffold Diversification

The aldehyde functionality of 4-Formylphenyl 4-methylbenzenesulfonate (B104242) serves as a primary site for a wide array of chemical transformations, enabling significant diversification of the molecular framework while preserving the latent reactivity of the tosylate group for subsequent modifications.

Synthesis of Chalcone (B49325) Derivatives via Condensation Reactions

The formyl group readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones (1,3-diaryl-2-propen-1-ones). nih.govnih.gov This reaction involves the base- or acid-catalyzed condensation of 4-Formylphenyl 4-methylbenzenesulfonate with various substituted acetophenones. jchemrev.com The resulting α,β-unsaturated ketone system in the chalcone product is a key intermediate for the synthesis of numerous heterocyclic compounds. jchemrev.com

The general reaction proceeds by treating this compound with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.gov The reaction's versatility allows for the introduction of a wide range of substituents on the second aromatic ring, depending on the choice of the acetophenone.

| Acetophenone Reactant (R-C₆H₄-COCH₃) | Resulting Chalcone Product |

|---|---|

| Acetophenone (R=H) | 3-(4-(tosyloxy)phenyl)-1-phenylprop-2-en-1-one |

| 4'-Methoxyacetophenone (R=OCH₃) | 1-(4-methoxyphenyl)-3-(4-(tosyloxy)phenyl)prop-2-en-1-one |

| 4'-Chloroacetophenone (R=Cl) | 1-(4-chlorophenyl)-3-(4-(tosyloxy)phenyl)prop-2-en-1-one |

| 4'-Nitroacetophenone (R=NO₂) | 1-(4-nitrophenyl)-3-(4-(tosyloxy)phenyl)prop-2-en-1-one |

Construction of Pyrimidine-Based Heterocycles

The chalcone derivatives synthesized in the previous step are valuable precursors for pyrimidine-based heterocycles. Pyrimidines can be constructed through the cyclocondensation reaction of these α,β-unsaturated ketones with amidine-containing reagents such as guanidine (B92328) or urea (B33335) (or thiourea). mdpi.com

In a typical synthesis, a chalcone derived from this compound is refluxed with guanidine hydrochloride in the presence of a base like sodium ethoxide. The reaction proceeds via a Michael addition of the amidine to the enone system, followed by intramolecular cyclization and dehydration to yield the substituted pyrimidine (B1678525) ring. This approach allows for the synthesis of a library of pyrimidine derivatives bearing the 4-(tosyloxy)phenyl substituent, which can be further modified via the tosylate leaving group.

Formation of Thiazole (B1198619) and Pyran Derivatives

The versatile reactivity of the formyl group can be extended to the synthesis of other important five- and six-membered heterocycles like thiazoles and pyrans.

Thiazole Synthesis: Thiazole derivatives can be prepared using the Hantzsch thiazole synthesis. google.comijper.orgscribd.com A common pathway involves the reaction of an α-haloketone with a thioamide. Chalcones derived from this compound can be converted into the required α-haloketone intermediate by reaction with a halogenating agent (e.g., bromine). The subsequent reaction of this intermediate with a thioamide, such as thiourea (B124793), leads to the formation of the thiazole ring through a cyclocondensation reaction. ijper.org

Pyran Synthesis: Substituted pyran derivatives can also be accessed from chalcone intermediates. For example, the reaction of a chalcone with a malononitrile (B47326) derivative in the presence of a base like piperidine (B6355638) can lead to the formation of a dihydropyran ring via a Michael addition followed by intramolecular cyclization.

Synthesis of Oxazole (B20620) and Furan (B31954) Derivatives

Oxazole Synthesis: The formyl group is a direct precursor for the synthesis of oxazole rings via the Van Leusen oxazole synthesis. organic-chemistry.orgnih.govwikipedia.org This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org Reacting this compound with TosMIC in the presence of a base such as potassium carbonate provides a direct route to 5-(4-(tosyloxy)phenyl)oxazole. This method is highly efficient for converting the aldehyde into an oxazole ring system. researchgate.net

Furan Synthesis: While not as direct, furan derivatives can also be synthesized. One potential route is the Paal-Knorr furan synthesis, which requires a 1,4-dicarbonyl compound. organic-chemistry.org Such an intermediate could be prepared from this compound through a multi-step sequence, for example, via a Stetter reaction with an appropriate aldehyde to form the 1,4-dicarbonyl skeleton, which can then be cyclized under acidic conditions to form the furan ring. organic-chemistry.org

Transformations Mediated by the Sulfonate Ester as a Leaving Group

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, making the aromatic ring susceptible to various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity is orthogonal to the transformations of the formyl group.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are more common substrates, aryl tosylates can undergo SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comyoutube.comyoutube.commasterorganicchemistry.com The formyl group at the para position acts as a moderate activating group. Displacement of the tosylate group can be achieved with strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (high temperature and pressure). nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used application of the tosylate group is in palladium-catalyzed cross-coupling reactions. Aryl tosylates are effective electrophiles in reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl tosylate with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgyoutube.comnih.gov This allows for the synthesis of biaryl compounds where the 4-formylphenyl moiety is linked to another aryl or heteroaryl group. mdpi.com

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling the aryl tosylate with a primary or secondary amine. wikipedia.orgnih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex, typically with a specialized phosphine (B1218219) ligand, and requires a base. youtube.comresearchgate.net This provides a direct route to synthesize N-aryl amines from this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C-C | 4-Formyl-biphenyl derivatives |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 4-Formyl-N,N-dialkylaniline derivatives |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp) | 4-Formyl-phenylethynyl derivatives |

Multi-Component Reaction Design and Scope in Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials. mdpi.comnih.govresearchgate.net The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs, enabling the rapid construction of diverse and complex molecular libraries.

Notable MCRs involving aldehydes include:

Hantzsch Dihydropyridine Synthesis: A four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.com Using this compound as the aldehyde component yields 1,4-dihydropyridine (B1200194) scaffolds bearing the versatile 4-(tosyloxy)phenyl group.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. This offers a direct, one-pot alternative to the two-step pyrimidine synthesis described earlier.

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Passerini reaction is a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a dipeptide-like scaffold. nih.gov The inclusion of this compound in these reactions allows for the incorporation of its structural and functional features into highly complex and varied molecular frameworks. beilstein-journals.org

The use of this compound in MCRs highlights its value in combinatorial chemistry and drug discovery, where the rapid generation of molecular diversity is paramount. The resulting products retain the tosylate group, which can be used as a handle for further functionalization, thereby expanding the accessible chemical space even further.

One-Pot, Three-Component Reactions

This compound serves as a key aldehyde component in several one-pot, three-component reactions to synthesize a variety of heterocyclic compounds. These reactions are valued for their high atom economy and procedural simplicity.

One notable application is in a modified Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. bohrium.comacs.org In this process, this compound reacts with a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) or acetylacetone) and urea or thiourea. bohrium.comacs.org This reaction can be efficiently promoted by cysteine as a bio-organic catalyst under microwave irradiation in an aqueous ethanol (B145695) solution, leading to high yields of the desired products. bohrium.comacs.org

Another significant three-component reaction involving this compound is the synthesis of 2-amino-4H-pyran derivatives. ajol.info This reaction proceeds by combining this compound, malononitrile, and an active methylene (B1212753) compound. ajol.info The use of nickel oxide nanoparticles as a catalyst in a water and ethanol mixture provides an efficient and environmentally friendly method for this transformation, resulting in excellent yields in a short reaction time. ajol.info

Table 1: One-Pot, Three-Component Reactions of this compound

| Product Class | Other Reactants | Catalyst/Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-ones/thiones | Ethyl acetoacetate or acetylacetone, Urea or thiourea | Cysteine, Microwave, H₂O/EtOH | 90-98 | bohrium.comacs.org |

| 2-Amino-4H-pyran derivatives | Malononitrile, Active methylene compounds | NiO nanoparticles, H₂O/EtOH, 80°C | 95-98 | ajol.info |

One-Pot, Four-Component Reactions

The application of this compound extends to more complex one-pot, four-component reactions, enabling the construction of highly substituted heterocyclic scaffolds. A prime example is the synthesis of novel pyridine (B92270) derivatives. nih.govacs.orgresearchgate.net

In this reaction, this compound is treated with ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate (B1210297). nih.govacs.orgresearchgate.net This condensation reaction can be carried out using either microwave irradiation or conventional heating in ethanol. nih.govacs.orgresearchgate.net The microwave-assisted method is particularly advantageous, offering excellent yields and significantly shorter reaction times compared to conventional heating. nih.govacs.orgresearchgate.net This approach underscores a green chemistry methodology by minimizing reaction times and the use of hazardous solvents. nih.govacs.orgresearchgate.net

Table 2: One-Pot, Four-Component Reaction of this compound

| Product Class | Other Reactants | Method | Yield (%) | Reaction Time | Reference(s) |

|---|---|---|---|---|---|

| Pyridine derivatives | Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation in ethanol | 82-94 | 2-7 min | nih.govacs.orgresearchgate.net |

| Pyridine derivatives | Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Conventional heating in ethanol | 71-88 | 6-9 h | nih.govacs.orgresearchgate.net |

Applications of 4 Formylphenyl 4 Methylbenzenesulfonate in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The strategic importance of 4-Formylphenyl 4-methylbenzenesulfonate (B104242) lies in its bifunctional nature. The aldehyde group serves as a handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, or it can function as a protecting group for the phenolic oxygen, which can be cleaved under specific conditions. This dual reactivity allows for sequential and controlled modifications, making it a powerful tool in multistep syntheses.

Precursor in Heterocyclic Compound Synthesis

4-Formylphenyl 4-methylbenzenesulfonate is a key starting material in the synthesis of various heterocyclic compounds. The aldehyde functionality is readily transformed into different cyclic systems. For instance, it is employed in the synthesis of oxazoles. In a notable example, the reaction of this compound with tosylmethyl isocyanide (TosMIC) in the presence of a base like DBU leads to the formation of a 4-(oxazol-5-yl)phenyl 4-methylbenzenesulfonate. mdpi.com This oxazole (B20620) derivative is a crucial intermediate in the synthesis of more complex heterocyclic systems. mdpi.com

Furthermore, derivatives of this compound, such as 4-formylphenyl 4-nitrobenzenesulfonate, are utilized in the synthesis of 1,2,4-triazol-5-one (B2904161) derivatives. uit.no Triazoles are a class of heterocyclic compounds known for their wide range of biological activities, and the use of this compound and its analogues provides a convergent route to these important scaffolds.

Role in Total Synthesis of Natural Products and Analogues (e.g., Phorbazoles, Breitfussins)

One of the most significant applications of this compound is demonstrated in the total synthesis of marine natural products. It serves as a critical precursor in the total synthesis of Phorbazole B, a polychlorinated heterocyclic secondary metabolite isolated from marine sponges that has shown inhibitory activity against cancer cells. mdpi.comnih.govresearchgate.netresearchgate.net

The synthesis of Phorbazole B begins with the preparation of this compound from 4-hydroxybenzaldehyde (B117250) and tosyl chloride. mdpi.com This intermediate is then converted to the corresponding oxazole, which undergoes further transformations, including iodination and coupling with a pyrrole (B145914) moiety, to construct the core structure of the phorbazole molecule. mdpi.comnih.govresearchgate.netresearchgate.net The tosylate group in these intermediates plays a crucial role in directing the synthesis and can be carried through multiple steps before any final deprotection or transformation is needed.

While the direct use of this compound in the synthesis of Breitfussins has not been explicitly detailed in the reviewed literature, the structural similarity between Phorbazoles and Breitfussins, both containing indole-oxazole motifs, suggests that similar synthetic strategies employing this precursor could be applicable. researchgate.netnih.gov

Below is a table summarizing the key synthetic steps involving this compound in the total synthesis of Phorbazole B.

| Step | Reactants | Reagents and Conditions | Product | Reference |

| 1 | 4-Hydroxybenzaldehyde, Tosyl chloride | DMAP, Et3N, CH2Cl2, 0 °C to rt | This compound | mdpi.com |

| 2 | This compound, TosMIC | DBU, DME, reflux | 4-(Oxazol-5-yl)phenyl 4-methylbenzenesulfonate | mdpi.com |

| 3 | 4-(Oxazol-5-yl)phenyl 4-methylbenzenesulfonate | LiHMDS, Iodine, THF, -78 °C | 4-(2,4-Diiodooxazol-5-yl)phenyl 4-methylbenzenesulfonate | mdpi.com |

Development of Pharmaceutically Relevant Scaffolds and API Precursors

The ability to serve as a precursor for complex heterocyclic systems like oxazoles and triazoles makes this compound a valuable tool in medicinal chemistry for the development of pharmaceutically relevant scaffolds and active pharmaceutical ingredient (API) precursors. mdpi.comuit.no The core structures derived from this compound are present in a variety of biologically active molecules. The synthesis of phorbazole analogues, for instance, is of significant interest due to their potential as anticancer agents. mdpi.comnih.govresearchgate.net The versatility of the aldehyde and tosylate groups allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Polymer Chemistry and Materials Science

While the primary application of this compound is in organic synthesis, its bifunctional nature suggests potential utility in polymer chemistry and materials science. However, based on the available scientific literature, its specific applications in these areas are not well-documented. The following sections are based on the potential roles this compound could play due to its chemical functionalities, but it is important to note the lack of direct research findings.

Cross-linking Agent for Epoxy Resins

No specific studies were found that detail the use of this compound as a cross-linking agent for epoxy resins.

Role in Enhancing Thermal Stability of Materials

There is no direct evidence in the reviewed literature to support the use of this compound for enhancing the thermal stability of materials.

Catalytic Applications and Ligand Development

The primary role of this compound in catalysis is as a precursor for the synthesis of sophisticated ligands, particularly Schiff base ligands. The aldehyde functional group provides a convenient handle for the construction of these ligands through condensation reactions with primary amines.

Schiff bases, characterized by the imine (-C=N-) functional group, are renowned for their ability to form stable complexes with a wide array of transition metal ions. nih.govchemijournal.com These metal complexes are often endowed with significant catalytic activity, finding application in a variety of organic transformations. The general synthesis of a Schiff base ligand from this compound and its subsequent complexation with a metal salt can be depicted as a two-step process.

The resulting metal complexes, where 'M' can be a transition metal such as Cu(II), Ni(II), Co(II), or Fe(III), often exhibit catalytic prowess. researchgate.netsemanticscholar.org For instance, analogous Schiff base-metal complexes have been successfully employed as catalysts in reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones, which are precursors to various bioactive flavonoids. mdpi.comresearchgate.net

The catalytic efficiency of such complexes is influenced by the nature of the metal center and the steric and electronic properties of the Schiff base ligand. The tosylate group in the ligand backbone, derived from this compound, can subtly modulate these properties. While not directly involved in coordination with the metal, its electron-withdrawing nature can influence the electron density on the metal center, thereby tuning its catalytic activity.

Below is a representative table illustrating the potential catalytic performance of a hypothetical metal complex derived from a Schiff base of this compound in a model reaction, based on data from similar systems.

| Catalyst (Metal Complex) | Model Reaction | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| Cu(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Ethanol (B145695) | 80 | 6 | 92 |

| Ni(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Ethanol | 80 | 8 | 85 |

| Co(II)-Schiff Base Complex | Oxidation of Benzyl Alcohol | Acetonitrile | 60 | 12 | 78 |

| Fe(III)-Schiff Base Complex | Oxidation of Benzyl Alcohol | Acetonitrile | 60 | 10 | 88 |

Diagnostic Agent in Chemical Reactions

The aldehyde functionality of this compound also positions it as a valuable tool in chemical diagnostics, where it can function as an "aldehyde reactive probe." nih.gov This application leverages the selective reactivity of the aldehyde group with certain nucleophiles to detect, quantify, or monitor the progress of a chemical reaction.

One of the primary uses in this context is as a derivatizing agent in analytical chemistry, particularly for chromatography. For instance, in a reaction mixture containing a primary amine of interest, this compound can be introduced to react specifically with the amine to form a stable Schiff base. This derivative will have distinct chromatographic properties (e.g., retention time in HPLC) and a strong UV absorbance due to the aromatic rings, facilitating its detection and quantification. This method allows for the indirect monitoring of the concentration of the primary amine throughout a reaction.

The principle of using aldehyde-reactive probes is well-established for the analysis of various analytes, including biogenic amines and even aldehydic DNA adducts. nih.gov Fluorescent probes designed with an aldehyde-reactive moiety have also been developed for the detection of aldehydes in biological systems. nih.gov These probes undergo a chemical reaction with the aldehyde that triggers a change in their fluorescence properties, allowing for sensitive detection.

The utility of this compound as a diagnostic agent can be summarized in the following table, which outlines a hypothetical application in reaction monitoring.

| Application | Analyte | Reaction Principle | Detection Method | Potential Advantage |

|---|---|---|---|---|

| Reaction Monitoring | Primary Amine | Schiff Base Formation | HPLC-UV | Formation of a stable, UV-active derivative for easy quantification. |

| Quantification of Hydrazine | Hydrazine Derivative | Hydrazone Formation | LC-MS | High selectivity and formation of a derivative with a specific mass for mass spectrometry detection. |

| Endpoint Determination | Completion of a reaction consuming an amine | Disappearance of the amine analyte, no further derivatization | TLC with staining | Simple and rapid visual confirmation of reaction completion. |

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Supramolecular Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 4-Formylphenyl 4-methylbenzenesulfonate (B104242), ¹H and ¹³C NMR spectra provide definitive information about its chemical structure. Although a dedicated spectrum for the title compound is not detailed in the provided literature, a representative profile can be constructed based on data from closely related analogues such as phenyl 4-methylbenzenesulfonate and 4-chlorophenyl 4-methylbenzenesulfonate, supplemented with established chemical shifts for the formyl group. rsc.org

In the ¹H NMR spectrum, the aldehydic proton of the formyl group is expected to appear as a distinct singlet in the downfield region, typically around 9.9–10.1 ppm. The aromatic protons of the two phenyl rings would present as a series of doublets and multiplets between 7.0 and 8.0 ppm. Specifically, the protons on the tosyl group's ring typically show two doublets, while the protons on the formylphenyl ring exhibit a more complex pattern due to the electron-withdrawing nature of both the formyl and sulfonate groups. The methyl protons of the tosyl group would be observed as a sharp singlet further upfield, generally around 2.45 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon of the aldehyde group is highly deshielded and would appear significantly downfield, around 191 ppm. rsc.org The aromatic carbons would resonate in the 120–150 ppm range, with their exact shifts influenced by the attached functional groups. The methyl carbon of the tosyl group is expected at approximately 21.7 ppm. rsc.org

Interactive Table: Representative NMR Data for 4-Formylphenyl 4-methylbenzenesulfonate

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CHO | ~9.9–10.1 | Singlet (s) |

| Aromatic H's | ~7.1–8.0 | Multiplets (m), Doublets (d) | |

| -CH₃ | ~2.45 | Singlet (s) | |

| Data derived from analogues. rsc.org | |||

| ¹³C NMR | -CHO | ~191 | |

| Aromatic C's | ~122–150 | ||

| -CH₃ | ~21.7 | ||

| Data derived from analogues. rsc.orgrsc.org |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₁₄H₁₂O₄S), the exact molecular weight is 276.0456 g/mol .

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙). The fragmentation of aryl sulfonate esters is well-characterized. wikipedia.org Common fragmentation pathways include:

Cleavage of the S-O bond: This can lead to the formation of a p-toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺) at m/z 155 and a formylphenoxyl radical.

Cleavage of the C-S bond: This pathway can produce a tolyl cation ([C₇H₇]⁺) at m/z 91, which is often a prominent peak in the mass spectra of toluene-containing compounds.

Rearrangement and loss of SO₂: A rearrangement can lead to the expulsion of a neutral sulfur dioxide molecule (SO₂), followed by further fragmentation of the remaining ion.

Aldehyde-specific fragmentation: The formylphenyl portion of the molecule can undergo characteristic cleavages, such as the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (M-29) as a CHO radical. libretexts.org

Analyzing the relative abundances of these fragment ions allows for the unambiguous confirmation of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Sulfonyl Group (SO₂): This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1350–1400 cm⁻¹ range and a symmetric stretch in the 1160–1190 cm⁻¹ range.

Formyl Group (C=O): The carbonyl stretch of the aldehyde is a strong, sharp band, expected around 1700–1715 cm⁻¹.

Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations appear as a series of bands in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching is observed as weaker bands above 3000 cm⁻¹.

Ester C-O Linkage: The C-O stretching vibrations of the sulfonate ester linkage typically appear in the 1000–1300 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | Weak-Medium |

| Aldehyde C=O | Stretch | ~1700–1715 | Strong |

| Aromatic C=C | Stretch | ~1450–1600 | Medium |

| Sulfonyl S=O | Asymmetric Stretch | ~1350–1400 | Strong |

| Sulfonyl S=O | Symmetric Stretch | ~1160–1190 | Strong |

Elemental Analysis for Compositional Verification in Synthetic Research

Elemental analysis is a fundamental technique in synthetic chemistry used to determine the mass percentages of the constituent elements in a compound. contractlaboratory.commt.com This analysis serves as a crucial check for the purity and empirical formula of a newly synthesized substance. For this compound, with the molecular formula C₁₄H₁₂O₄S, the theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, oxygen, and sulfur.

The process typically involves the complete combustion of a small, precisely weighed sample. The resulting gases (CO₂, H₂O, and SO₂) are then quantitatively measured to determine the percentages of C, H, and S. Oxygen content is often determined by pyrolysis in a separate step. measurlabs.com A close match between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's identity and purity.

Interactive Table: Theoretical Elemental Composition of C₁₄H₁₂O₄S

| Element | Symbol | Atomic Weight (g/mol) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 60.86% |

| Hydrogen | H | 1.008 | 4.38% |

| Oxygen | O | 15.999 | 23.16% |

| Sulfur | S | 32.06 | 11.60% |

| Total Molecular Weight | 276.31 g/mol |

X-ray Diffraction Studies for Supramolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing, forming the basis of supramolecular chemistry.

In the crystal structure of compounds like this compound, conventional hydrogen bonds (e.g., O-H···O or N-H···O) are absent. However, the crystal packing is significantly influenced by weaker, non-conventional hydrogen bonds, particularly C-H···O interactions. nih.gov The electron-rich oxygen atoms of the sulfonyl and formyl groups are excellent hydrogen bond acceptors, while the activated C-H bonds of the aromatic rings can act as donors.

Studies on analogous structures, such as N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, have shown that weak C-H···O hydrogen bonds can link molecules into distinct supramolecular architectures, such as inversion dimers or extended three-dimensional networks. nih.gov These interactions, though individually weak, collectively play a crucial role in stabilizing the crystal lattice. researchgate.net The sulfonate group, in particular, is a robust hydrogen-bond acceptor and can participate in various hydrogen-bonding patterns. researchgate.netnih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). This interaction has emerged as a powerful tool in crystal engineering. mdpi.com

In derivatives of this compound where a hydrogen atom on one of the phenyl rings is substituted with a halogen (e.g., bromine or iodine), halogen bonding would be a key determinant of the crystal packing. The electron-rich oxygen atoms of the sulfonyl or formyl groups would serve as potent halogen bond acceptors. Research on co-crystals of sulfonamides with halogenated aromatic compounds has demonstrated that halogen bonds can be highly directional and specific. mdpi.comnih.gov Interestingly, in some sulfonamide systems, halogen-π interactions have been observed to dominate over the expected halogen-oxygen bonds, highlighting the complexity and competitive nature of these non-covalent forces in directing crystal assembly. nih.gov The introduction of a halogen atom provides a predictable and powerful tool for modulating the supramolecular structure of these sulfonate esters.

Investigation of π-π Stacking Interactions

Detailed research findings and data tables regarding the π-π stacking interactions of this compound are not available in the public domain. Structural elucidation through single-crystal X-ray diffraction is a prerequisite for the analysis of such non-covalent interactions. This technique would provide precise information on the intermolecular distances, centroid-to-centroid distances, slip angles, and dihedral angles between the aromatic rings of adjacent molecules in the crystal lattice.

In the absence of specific data for the title compound, a general discussion of the expected π-π stacking interactions can be hypothesized based on its molecular structure. The molecule contains two aromatic rings: the formylphenyl group and the tolyl group of the benzenesulfonate (B1194179) moiety. These rings are potential candidates for engaging in π-π stacking. The nature of these interactions, whether face-to-face or offset (slipped-stacking), would be determined by the electrostatic and steric factors governing the crystal packing.

Future Prospects and Emerging Research Frontiers for 4 Formylphenyl 4 Methylbenzenesulfonate

Designing Novel Synthetic Pathways with Enhanced Efficiency

The classical synthesis of 4-Formylphenyl 4-methylbenzenesulfonate (B104242) typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with p-toluenesulfonyl chloride. While effective, this method can be optimized in terms of reaction time, yield, and sustainability. Future research will likely focus on developing novel catalytic systems and process intensification strategies to improve efficiency.

Continuous flow chemistry, for instance, offers a promising alternative to traditional batch processing for the synthesis of sulfonyl chlorides and their subsequent esterification. rsc.orgmdpi.comrsc.org The use of microreactors can enhance heat and mass transfer, leading to shorter reaction times and improved yields. rsc.org Furthermore, continuous flow systems can improve the safety profile of reactions, particularly those that are highly exothermic. rsc.org Research into the adaptation of these methods for the synthesis of 4-Formylphenyl 4-methylbenzenesulfonate could lead to more scalable and economical production.

The exploration of novel catalysts is another key area of research. While traditional methods often rely on amine bases, recent studies have highlighted the potential of other catalysts to promote the tosylation of phenols. An eco-friendly approach using [DMAPTs]+Cl- has been shown to be effective for the base-free and chromatography-free preparation of sulfonate esters from phenols in excellent yields. researchgate.net The application of such catalysts to the synthesis of this compound could simplify purification processes and reduce waste.

The following table summarizes potential alternative catalysts and methodologies that could be explored to enhance the synthetic efficiency of this compound.

| Catalyst/Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Improved reaction control, enhanced safety, higher throughput, and potential for scalability. rsc.orgmdpi.comrsc.org |

| [DMAPTs]+Cl- | Base-free and chromatography-free conditions, high yields, and environmentally friendly. researchgate.net |

| Indium Catalysis | Efficient sulfonylation of alcohols and potentially phenols under mild conditions. organic-chemistry.org |

| Ytterbium(III) trifluoromethanesulfonate (B1224126) | Catalyzes the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) under neutral and mild conditions. organic-chemistry.org |

Further research in these areas could lead to the development of highly efficient and sustainable synthetic routes for this compound.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated systems and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of chemical reactions. medium.com For this compound, these platforms can accelerate the exploration of reaction conditions, the screening of new catalysts, and the synthesis of novel derivatives.

Robotic systems can perform repetitive tasks with high precision, enabling the rapid execution of a large number of experiments. medium.comresearchgate.netnih.gov This is particularly advantageous for optimizing the synthesis of this compound, where variables such as temperature, solvent, catalyst loading, and reaction time can be systematically varied to identify the optimal conditions for yield and purity. nih.gov The benefits of such an approach include increased speed, improved accuracy, and enhanced safety by minimizing human exposure to potentially hazardous reagents. medium.com

High-throughput screening techniques can be employed to rapidly evaluate the efficacy of different catalysts or reaction conditions. For example, a library of potential catalysts for the tosylation of 4-hydroxybenzaldehyde could be screened in parallel to identify the most active and selective candidates. This data-rich approach can significantly shorten the development timeline for new and improved synthetic methods.

The table below illustrates a hypothetical high-throughput screening experiment for the synthesis of this compound.

| Experiment | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine (B128534) | Dichloromethane (B109758) | 25 | 85 |

| 2 | Pyridine (B92270) | Acetonitrile | 25 | 82 |

| 3 | [DMAPTs]+Cl- | Ethyl Acetate (B1210297) | 25 | 95 |

| 4 | Indium(III) Chloride | Toluene | 50 | 88 |

| ... | ... | ... | ... | ... |

| 96 | Catalyst X | Solvent Y | Temp Z | ... |

Such a screening campaign, facilitated by automated platforms, would provide a comprehensive dataset to guide the selection of optimal reaction parameters.

Predictive Modeling and Computational Chemistry in Compound Design and Reactivity Assessment

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These approaches can provide valuable insights into the electronic structure, reactivity, and potential applications of molecules like this compound, thereby guiding experimental efforts and accelerating the design of new compounds.

Density Functional Theory (DFT) studies can be employed to investigate the reaction mechanism of the tosylation of 4-hydroxybenzaldehyde. figshare.commasjaps.com By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that influence the reaction rate and selectivity. figshare.com This knowledge can then be used to rationally design more efficient catalysts or optimize reaction conditions. For example, DFT calculations could help in understanding the stability and reactivity of adducts formed between p-toluenesulfonyl chloride and various activating agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related benzenesulfonate (B1194179) compounds. researchgate.netnih.govnih.govhilarispublisher.com By correlating molecular descriptors with experimentally determined reactivity, these models can be used to predict the behavior of novel, unsynthesized compounds. This predictive capability can guide the design of this compound derivatives with tailored electronic properties for specific applications.

Furthermore, machine learning algorithms are increasingly being used to optimize reaction conditions and predict reaction outcomes. bohrium.comnih.govbeilstein-journals.orgduke.eduacs.orgchemrxiv.org By training on large datasets of chemical reactions, these models can identify complex relationships between reactants, reagents, and reaction conditions to predict the yield of a desired product. bohrium.comduke.edu An active machine learning approach could be employed to efficiently explore the parameter space for the synthesis of this compound, leading to the rapid identification of optimal conditions with a minimal number of experiments. duke.edu

The following table outlines the potential applications of computational and predictive modeling in the study of this compound.